Product packaging for 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline(Cat. No.:)

3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

Cat. No.: B13481453
M. Wt: 258.3 g/mol
InChI Key: FQTOESNFTBPDLU-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry

In the realms of modern chemical biology and medicinal chemistry, 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is recognized for its potential as a precursor in the development of new pharmaceutical agents. smolecule.com Its structure is of particular interest to researchers exploring novel therapeutic avenues. The compound's potential biological activities are a key focus of ongoing studies. Preliminary research suggests it may interact with specific enzymes or receptors involved in cellular signaling pathways, which could be crucial in understanding its mechanism of action for potential therapeutic uses. smolecule.com

The core components of the molecule, the quinoline (B57606) and aniline (B41778) scaffolds, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them attractive starting points for drug discovery. The versatility of these scaffolds allows for numerous chemical modifications, leading to the development of derivatives with enhanced biological efficacy. researchgate.net

Historical Perspective of Quinoline and Ethynyl-Aniline Scaffolds in Research

The quinoline scaffold has a rich history in medicinal chemistry, dating back to the isolation of quinine from cinchona bark in 1820. researchgate.net For over a century, quinine was a primary treatment for malaria. researchgate.net This led to the development of a range of synthetic antimalarial drugs based on the quinoline structure, including chloroquine, primaquine, and mefloquine. researchgate.net The success of these early drugs established quinoline as a significant pharmacophore.

Over the years, the applications of quinoline derivatives have expanded dramatically. They have been investigated for a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties. orientjchem.orgrsc.orgnih.gov The first synthesis of quinoline itself is attributed to Friedlieb Ferdinand Runge in 1834 from coal tar. researchgate.net Later, in 1842, Gerhardt isolated it through the distillation of quinine. researchgate.net Various synthetic methods, such as the Skraup and Friedlander syntheses, have been developed to create quinoline derivatives. rsc.org

The aniline moiety is another cornerstone of medicinal chemistry and is present in a multitude of bioactive compounds and marketed drugs. The inherent reactivity of the amino group makes it a versatile building block in the synthesis of complex molecules. While the ethynyl-aniline scaffold is a more modern area of exploration compared to quinoline, its utility in creating diverse molecular architectures is increasingly recognized.

Overview of Current Research Trajectories Involving the Chemical Compound

Current research on this compound is primarily focused on elucidating its biological activities and potential therapeutic applications. Investigations have explored its potential as an antimicrobial and anticancer agent. smolecule.com The proposed mechanisms of action include the disruption of bacterial cell membranes or the inhibition of essential enzymes in microbes. smolecule.com In the context of cancer research, it is hypothesized that the compound might interfere with cell division or induce apoptosis in cancer cells. smolecule.com

Ongoing studies are also dedicated to understanding the interactions of this compound with various biological targets. smolecule.com These interaction studies are crucial for fully characterizing its mechanism of action and for guiding the design of more potent and selective derivatives. The unique combination of the ethynyl (B1212043) group with both aniline and quinoline moieties enhances its reactivity and potential for further functionalization, making it a valuable tool in synthetic chemistry. smolecule.com

Compound Details

Compound NameMolecular FormulaCAS Number
This compoundC18H14N21042639-35-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2 B13481453 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

3-ethynyl-N-(quinolin-2-ylmethyl)aniline

InChI

InChI=1S/C18H14N2/c1-2-14-6-5-8-16(12-14)19-13-17-11-10-15-7-3-4-9-18(15)20-17/h1,3-12,19H,13H2

InChI Key

FQTOESNFTBPDLU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Ethynyl N Quinolin 2 Yl Methyl Aniline

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com For 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline, the analysis involves disconnecting the target molecule into simpler, more readily available precursors.

The primary disconnection points are the C-N bond of the secondary amine and the C-C bond of the ethynyl (B1212043) group.

C-N Bond Disconnection: This bond can be formed via reductive amination. This disconnection leads to two key synthons: quinoline-2-carbaldehyde and 3-ethynylaniline (B136080).

C(aryl)-C(alkyne) Bond Disconnection: The bond between the aniline (B41778) ring and the ethynyl group can be disconnected. This suggests a carbon-carbon bond-forming reaction, such as a Sonogashira coupling, between a halogenated aniline (e.g., 3-iodoaniline) and a source of the ethynyl group.

This analysis provides a strategic roadmap, breaking down a complex synthesis into a sequence of more manageable and well-established chemical reactions. actascientific.com

Optimized Synthetic Routes for the Core Structure

The synthesis of this compound can be achieved through several optimized routes, each employing specific catalytic systems and reaction strategies to construct the quinoline (B57606) and aniline fragments and then couple them together.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling with ethynyltrimethylsilane)

The Sonogashira coupling is a powerful cross-coupling reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is ideal for introducing the ethynyl group onto the aniline ring.

A common strategy involves the coupling of an aryl halide, such as 3-iodoaniline, with a protected alkyne like ethynyltrimethylsilane (TMSA). The TMS group serves as a protecting group for the terminal alkyne, which can be easily removed later. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling

Entry Aryl Halide Alkyne Catalyst System Base Solvent Yield (%)
1 3-Iodoaniline Ethynyltrimethylsilane Pd(PPh₃)₂Cl₂ / CuI Et₃N THF >90

This table presents typical, generalized conditions for the Sonogashira reaction based on established literature for similar substrates.

Following the coupling, the trimethylsilyl (B98337) (TMS) protecting group is removed under mild basic conditions (e.g., K₂CO₃ in methanol) to yield 3-ethynylaniline.

Reductive Amination Strategies

Reductive amination is a highly effective method for forming the C-N bond between the quinoline and aniline moieties. rsc.org This two-step, one-pot process involves the initial reaction of an aldehyde (quinoline-2-carbaldehyde) with a primary amine (3-ethynylaniline) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. bohrium.com

Various reducing agents can be employed, with sodium borohydride (B1222165) complexes being common choices. The reaction conditions can be optimized to be mild, avoiding the need for harsh reagents or temperatures. rsc.org Recent developments have even utilized flow reactor technology for this transformation, which can simplify work-up and avoid the need for acid catalysts. bohrium.com

Table 2: Conditions for Reductive Amination

Entry Aldehyde Amine Reducing Agent Solvent Notes
1 Quinoline-2-carbaldehyde 3-Ethynylaniline NaBH(OAc)₃ Dichloroethane (DCE) Mild and selective
2 Quinoline-2-carbaldehyde 3-Ethynylaniline NaBH₄ Methanol Requires careful pH control

This table illustrates common reagent combinations for reductive amination.

Protecting Group Chemistry in Synthesis

Protecting groups are often essential in multi-step syntheses to prevent unwanted side reactions at sensitive functional groups. utsouthwestern.edu In the synthesis of this compound, two key functional groups might require protection:

Terminal Alkyne: The acidic proton of a terminal alkyne can interfere with certain reactions. A common protecting group is the trimethylsilyl (TMS) group, as used in the Sonogashira coupling with ethynyltrimethylsilane. libretexts.org It is stable under many reaction conditions but can be selectively removed with fluoride (B91410) ions or mild base.

Aniline Amine: The primary amine of 3-ethynylaniline could potentially undergo side reactions during the Sonogashira coupling. However, in many cases, the coupling is efficient enough that protection is not required. organic-chemistry.org If needed, the amine could be protected as a carbamate (B1207046) (e.g., Boc) or an amide.

The strategic use and subsequent removal of these protecting groups ensure that the desired transformations occur at the correct positions in the molecule.

Gold-Catalyzed Annulation and Cyclization Reactions in Quinoline Synthesis

The quinoline core itself can be synthesized through various methods, with gold-catalyzed reactions emerging as a powerful and advanced strategy. rsc.orgresearchgate.net Gold catalysts are particularly effective due to their ability to activate alkyne bonds towards nucleophilic attack. acs.org

One prominent gold-catalyzed approach is the intermolecular annulation of aniline derivatives with alkynes. rsc.orgresearchgate.net This method allows for the construction of the quinoline ring system in a convergent manner. For instance, a gold catalyst can facilitate a [4+2] annulation between an aniline bearing an acetal (B89532) moiety and an aryl alkyne, leading to substituted quinolines. researchgate.net These reactions often proceed under mild conditions and offer a high degree of functional group tolerance. acs.org

Three-Component Coupling Reactions (e.g., aldehyde, amine, alkyne)

Three-component reactions, which combine three different starting materials in a single step, offer a highly efficient and atom-economical approach to complex molecules. mdpi.com The A³ coupling (Aldehyde-Alkyne-Amine) is a well-known example that forms propargylamines. mdpi.com

While a direct A³ coupling to form the target molecule is complex, variations of this strategy can be used to build key intermediates or related structures. mdpi.com For example, a three-component reaction involving an aniline, an aldehyde, and an alkyne can be used to synthesize substituted quinolines in a single pot. nih.gov This often involves an initial Povarov-type reaction to form a tetrahydroquinoline, which is then oxidized to the quinoline. The choice of catalyst, often a transition metal like copper or silver, is crucial for the success of these reactions. mdpi.com

Strategies for Analogue Synthesis and Structural Diversification

The synthesis of analogues and the structural diversification of this compound are crucial for exploring its structure-activity relationships and developing new derivatives with potentially enhanced properties. These strategies typically involve modifications at three key positions: the quinoline moiety, the aniline ring, and the ethynyl linker.

Modifications on the Quinoline Moiety

The quinoline ring is a versatile scaffold that allows for a variety of chemical modifications. nih.govnih.gov Functionalization of the quinoline ring can significantly impact the pharmacological and physicochemical properties of the resulting compounds. rsc.orgrsc.org Common strategies for modifying the quinoline moiety in related compounds, which could be applied to this compound, include:

Substitution at C-4: The C-4 position of the quinoline ring is often targeted for modification. For instance, the introduction of an amino group at this position has been a key strategy in the development of antimalarial drugs like chloroquine. nih.gov Analogues could be synthesized by introducing various substituted amines or other functional groups at the C-4 position.

Substitution at C-7: The C-7 position is another common site for modification. The introduction of a chlorine atom at this position is a feature of several biologically active quinolines. nih.gov Modifications at this position with different halogens or other electron-withdrawing or electron-donating groups could be explored.

Substitution at C-3 and C-6: Researchers have also explored disubstituted quinoline scaffolds, with modifications at the C-3 and C-6 positions, to develop selective kinase inhibitors. nih.gov

Formation of Bisquinoline Derivatives: Another approach involves the synthesis of bisquinoline derivatives, where two quinoline rings are linked together. nih.gov This strategy has been used to create compounds with potent antimalarial activity.

These modifications are often achieved through well-established synthetic methodologies in heterocyclic chemistry, including various coupling reactions and nucleophilic aromatic substitution. mdpi.comnih.goviipseries.orgresearchgate.net

Table 1: Potential Modifications on the Quinoline Moiety

PositionType of ModificationPotential Functional Groups
C-4SubstitutionAmino groups, Alkyl chains, Aryl groups
C-7SubstitutionHalogens (Cl, F, Br), Methoxy (B1213986) groups
C-3, C-6DisubstitutionVarious combinations of functional groups
-DimerizationLinking two quinoline moieties

Modifications on the Aniline and Ethynyl Linker

The aniline and ethynyl linker portions of this compound offer further opportunities for structural diversification.

Aniline Ring Modification: The aniline ring can be substituted with a wide range of functional groups at various positions (ortho, meta, para). These substitutions can alter the electronic properties and steric bulk of the molecule. Common modifications include the introduction of alkyl, alkoxy, halo, and nitro groups. These modifications can be introduced on the aniline starting material before its coupling with the quinoline moiety.

Ethynyl Linker Modification: The ethynyl group is a versatile functional group that can participate in various chemical transformations. The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction could be used to couple the ethynyl group of this compound with a variety of substituents, creating a diverse library of analogues. rsc.orgacs.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org Modifications of the Sonogashira coupling procedure, such as using different palladium catalysts, phosphine (B1218219) ligands, and reaction conditions, can be employed to optimize the synthesis of specific analogues. researchgate.netacs.org

Table 2: Potential Modifications on the Aniline and Ethynyl Linker

MoietyType of ModificationExamples of Reactions/Substituents
Aniline RingAromatic SubstitutionAlkylation, Halogenation, Nitration
Ethynyl LinkerSonogashira CouplingCoupling with various aryl or vinyl halides

Stereoselective Synthesis Approaches

The introduction of chirality into molecules can have a profound impact on their biological activity. numberanalytics.com For this compound, stereocenters could be introduced in several ways, necessitating stereoselective synthesis approaches.

Asymmetric Hydrogenation: If a double bond were to be introduced in the linker between the aniline and quinoline moieties, asymmetric hydrogenation could be employed to create a chiral center. Rhodium-catalyzed asymmetric transfer hydrogenation has been successfully used for the enantioselective synthesis of chiral N,N'-diaryl vicinal diamines from quinoline-2-carbaldehydes and anilines. acs.org

Use of Chiral Building Blocks: Chiral starting materials, such as chiral amino acids or amines, could be incorporated into the synthesis to introduce stereocenters. numberanalytics.com This "chiral pool" synthesis is a common strategy for producing enantiomerically pure compounds.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. numberanalytics.com For the synthesis of N-heterocycles, various asymmetric catalytic methods have been developed, including aza-Heck cyclizations and other transition-metal-catalyzed reactions. researchgate.netorganic-chemistry.orgresearchgate.net These approaches could be adapted to introduce chirality into analogues of the target compound.

Methodologies for Purity Assessment and Structural Elucidation in Research

Ensuring the purity and confirming the structure of newly synthesized compounds are critical steps in chemical research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for separating the desired compound from unreacted starting materials, byproducts, and other impurities. rroij.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of pharmaceutical compounds. resolvemass.cachemass.si Reversed-phase HPLC (RP-HPLC) is the preferred method in the pharmaceutical industry due to its ability to resolve complex mixtures. americanpharmaceuticalreview.com For a compound like this compound, a C18 or other suitable non-polar stationary phase could be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Diode-array detection (DAD) can provide information about the spectral purity of the peak. ijpsjournal.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. resolvemass.ca While the target compound itself may have low volatility, GC could be used to analyze volatile impurities or starting materials. americanpharmaceuticalreview.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and for preliminary purity assessment. researchgate.net

Table 3: Chromatographic Techniques for Purity Assessment

TechniquePrincipleApplication for this compound
HPLCDifferential partitioning between a stationary and mobile phaseQuantitative purity determination, separation of non-volatile impurities
GCPartitioning into a gaseous mobile phaseAnalysis of volatile impurities and starting materials
TLCAdsorption chromatography on a solid supportReaction monitoring, qualitative purity assessment

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, X-ray)

Spectroscopic methods provide detailed information about the molecular structure of a compound. numberanalytics.com The combination of these techniques is often necessary for unambiguous structure determination. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules. researchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the quinoline and aniline rings, the methylene (B1212753) bridge, the NH proton, and the acetylenic proton. uncw.edutsijournals.comtsijournals.com

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. tsijournals.comtsijournals.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, which is crucial for assigning the signals and confirming the structure. researchgate.netindexcopernicus.com

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. numberanalytics.com This data is used to confirm the molecular formula and can provide clues about the structure. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, further confirming the elemental composition.

Table 4: Spectroscopic Methods for Structural Elucidation

TechniqueInformation ProvidedApplication for this compound
¹H NMRProton environment and connectivityConfirming the presence and arrangement of protons
¹³C NMRCarbon skeletonDetermining the number and types of carbon atoms
2D NMRProton-proton and proton-carbon correlationsEstablishing the complete molecular connectivity
Mass SpectrometryMolecular weight and fragmentationConfirming the molecular formula and structural fragments
X-ray Crystallography3D molecular structureUnambiguous determination of the solid-state structure

Molecular and Cellular Pharmacological Mechanisms of 3 Ethynyl N Quinolin 2 Yl Methyl Aniline

Elucidation of Intracellular Signaling Pathway ModulationThe impact of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline on any intracellular signaling pathways has not been documented.

Transcription Factor RegulationNo research has been published on the regulation of transcription factors by this compound.

Despite a comprehensive search for scientific literature, no specific data was found regarding the molecular and cellular pharmacological mechanisms or the biophysical characterization of This compound .

Therefore, it is not possible to provide information on its gene expression profiling, surface plasmon resonance studies, isothermal titration calorimetry, or X-ray crystallography and cryo-EM of compound-bound complexes.

There is no publicly available research detailing the interaction of this specific compound with biological targets, including interactions within the ATP-binding pocket of any protein.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethynyl N Quinolin 2 Yl Methyl Aniline Analogues

Design Principles for Investigating SAR

The design of new analogues for SAR studies is guided by established medicinal chemistry principles. These strategies aim to systematically probe the chemical space around a lead compound to optimize its interaction with a biological target and improve its drug-like properties.

Scaffold hopping and bioisosteric replacement are powerful strategies used to identify novel core structures or functional groups that can mimic the biological activity of a known compound while offering improved properties or novel intellectual property. researchgate.netnih.gov Bioisosterism involves the substitution of a group with another that has similar physical or chemical properties, leading to a comparable biological effect. scispace.comresearchgate.net Scaffold hopping is a more substantial change, replacing the central core of the molecule with a topologically different structure that maintains the original orientation of key binding groups. nih.govscispace.com

In the context of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline analogues, the quinoline (B57606) ring serves as a primary scaffold that can be a target for scaffold hopping. Research on other quinoline-based compounds has shown that this core can be successfully replaced by other bicyclic heteroaromatic systems. For instance, in a study aimed at developing NorA efflux pump inhibitors, the quinoline scaffold was replaced with various 6,6-bicyclic cores, with the quinazoline (B50416) scaffold emerging as a superior alternative that improved activity and reduced toxicity. nih.gov This approach could be applied to the target compound to explore whether alternative heterocyclic systems can maintain or improve the desired biological activity.

Below is a table illustrating potential bioisosteric replacements for the quinoline scaffold.

Original ScaffoldPotential Bioisosteric ReplacementsRationale
QuinolineQuinazoline, Naphthyridine, Benzothiazole, IndoleThese scaffolds mimic the bicyclic, aromatic nature of quinoline and present hydrogen bond donors/acceptors in different spatial arrangements, potentially leading to altered binding affinity and selectivity. nih.gov

The linker connecting the quinoline and the 3-ethynylaniline (B136080) moieties, –CH2–NH–, provides significant conformational flexibility. Understanding the preferred three-dimensional arrangement (conformation) of the molecule when it binds to its target is crucial for designing more potent analogues. Conformational analysis can be performed using computational modeling techniques to predict low-energy, biologically relevant conformations.

A key strategy to enhance potency and selectivity is molecular rigidification. By reducing the number of available conformations, the molecule can be "locked" into its bioactive conformation, which minimizes the entropic penalty upon binding to its target. For this compound, rigidification could involve introducing cyclic structures that incorporate the flexible linker. This approach restricts rotation and fixes the relative orientation of the quinoline and aniline (B41778) rings. An example from related anilinoquinoline series shows that understanding the spatial arrangement through molecular field analysis is key to designing compounds with improved activity. researchgate.net

The following table outlines potential strategies for the rigidification of the this compound scaffold.

Flexible LinkerRigidification StrategyResulting Structure
-CH2-NH-Cyclization with adjacent aromatic positionsFormation of a new fused ring system (e.g., a dihydro-azocino[1,2-a]quinoline derivative)
-CH2-NH-Introduction of a double bondCreation of a more planar imine linkage, restricting rotation

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these key features for the this compound scaffold is essential for understanding its mechanism of action and for designing improved derivatives.

The quinoline ring is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects. researchgate.netnih.govnih.govbenthamscience.comorientjchem.org Its importance stems from several key properties:

Aromaticity and π-π Stacking: The planar, aromatic nature of the quinoline ring allows it to participate in favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. researchgate.net

Hydrogen Bonding: The nitrogen atom at position 1 is a hydrogen bond acceptor, which can form a crucial interaction with a hydrogen bond donor on the target protein. Studies on related quinoline-based inhibitors have demonstrated that this nitrogen atom is essential for biological activity. nih.gov

Scaffold Function: The rigid bicyclic structure serves as a scaffold, correctly positioning the other parts of the molecule, such as the methylaniline group, for optimal interaction with the target.

The N-[(quinolin-2-yl)methyl]aniline portion of the molecule constitutes a critical pharmacophoric element. The aniline ring provides a second aromatic system that can engage in hydrophobic or aromatic interactions. The –CH2–NH– linker provides both flexibility and a hydrogen bond donor (the N-H group), allowing for specific interactions and proper orientation of the terminal ring system.

The ethynyl (B1212043) group (–C≡CH) at the meta-position of the aniline ring is particularly significant for several reasons:

Linear Geometry: It is a small, rigid, and linear functional group that can act as a spacer or probe specific, narrow channels within a binding pocket.

Weak Hydrogen Bonds: The terminal alkyne proton can act as a weak hydrogen bond donor.

π-System Interactions: The triple bond's electron cloud can interact with the biological target.

Synthetic Handle: It provides a reactive site for further chemical modification, allowing for the introduction of other functional groups through reactions like click chemistry.

Systematic modification of substituents on both the quinoline and aniline rings is a cornerstone of SAR studies. The nature, size, and position of these substituents can profoundly influence potency, selectivity, and pharmacokinetic properties. nih.gov

Substituents on the Quinoline Ring: Studies on various quinoline derivatives have shown that substitution at specific positions can enhance activity. For example, research on 4-aminoquinoline (B48711) derivatives indicated that large, bulky alkoxy substituents at the 7-position could be beneficial for antiproliferative activity. nih.gov Halogen atoms, such as chlorine or fluorine, are also commonly introduced to modulate electronic properties and metabolic stability. nih.govmdpi.com

Substituents on the Aniline Ring: The position and electronic nature of substituents on the aniline ring are critical. The ethynyl group is at the 3-position, but exploring substitutions at the 2-, 4-, 5-, and 6-positions could reveal important interactions. For instance, replacing the ethynyl group with other electron-withdrawing or electron-donating groups can fine-tune the electronic character of the ring and its binding interactions. Studies on related aryl-substituted quinolines have demonstrated that the position of a substituent (ortho, meta, or para) on the terminal phenyl ring can dramatically alter biological potency. nih.gov

The table below summarizes SAR findings from related quinoline analogues, which could guide the derivatization of this compound.

Molecular ScaffoldPosition of SubstitutionFavorable SubstituentsEffect on ActivityReference
4-AminoquinolinePosition 7Large, bulky alkoxy groups (e.g., -OCH2-Ph-F)Increased antiproliferative activity nih.gov
2-ArylvinylquinolinePhenyl Ring (para-position)-CF3, -OCF3High antiplasmodial potency nih.gov
2,3-dihydroquinolin-4-onePosition 2Small alkyl groups (e.g., isopropyl)Increased cytotoxicity nih.gov
4-AminoquinolineSide chain at Position 4Two-carbon (ethyl) amino side chainOptimal antiproliferative potency nih.gov

These principles and findings provide a rational framework for the systematic investigation of this compound analogues to optimize their biological activity and develop compounds with improved therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govajchem-b.com For analogues of this compound, which are often investigated as kinase inhibitors, QSAR studies are instrumental in understanding the structural requirements for potent inhibitory activity and in designing new, more effective compounds. jbclinpharm.orgmdpi.com

Molecular Descriptors and Statistical Approaches

The foundation of any QSAR model is the numerical representation of the molecular structure through various molecular descriptors. ucsb.edu These descriptors quantify different aspects of the physicochemical properties of the molecules. For quinoline derivatives, a diverse range of descriptors is typically employed to capture the complex nature of their interaction with biological targets like protein kinases. nih.gov

Commonly Used Molecular Descriptors:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of rings, and counts of specific functional groups (e.g., hydrogen bond donors and acceptors). ucsb.eduhufocw.org

Topological Descriptors: These describe the connectivity of atoms within a molecule, such as the Kier and Hall indices, which reflect molecular shape and branching.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. ucsb.edu Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edunih.gov

3D Descriptors: These descriptors depend on the three-dimensional conformation of the molecule and include properties like molecular volume, surface area, and shape indices. researchgate.net

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a crucial descriptor that quantifies the lipophilicity of the compounds, which often plays a significant role in their biological activity. hufocw.orgneliti.com

The following interactive table showcases a hypothetical set of molecular descriptors for a series of this compound analogues, which are commonly considered in QSAR studies for kinase inhibitors.

Compound IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
Analog 1350.424.81345.7
Analog 2364.455.11345.7
Analog 3384.424.51458.9
Analog 4363.434.92366.0
Analog 5398.495.51345.7

Statistical Approaches for Model Development:

Once the descriptors are calculated, various statistical methods are employed to build the QSAR model. The choice of method depends on the nature of the data and the desired complexity of the model.

Multiple Linear Regression (MLR): This is a common and straightforward method used to establish a linear relationship between the biological activity and a set of molecular descriptors. chemmethod.com

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between descriptors and activity, often leading to more predictive models. nih.govchemmethod.com

k-Nearest Neighbors (k-NN): This method classifies or predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the descriptor space. jbclinpharm.org

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the biological activity with the steric and electrostatic fields surrounding the molecules. nih.govmdpi.com

Development of Predictive QSAR Models

The development of a robust and predictive QSAR model involves several key steps, including dataset selection, model building, and rigorous validation.

Model Building and Validation:

A typical QSAR study begins with a dataset of compounds with known biological activities (e.g., IC50 values). This dataset is usually divided into a training set, for building the model, and a test set, for evaluating its predictive power. tandfonline.com

A hypothetical QSAR model for a series of this compound analogues might yield an equation like the following from an MLR analysis:

pIC50 = 0.85 * logP - 0.02 * Molecular Weight + 0.45 * (Number of Aromatic Rings) + 2.5

This equation suggests that higher lipophilicity (logP) and a greater number of aromatic rings contribute positively to the inhibitory activity, while increased molecular weight has a slight negative impact.

The quality and predictive ability of the developed QSAR model are assessed using several statistical parameters:

Coefficient of determination (r²): This parameter indicates how well the model fits the training data. A value closer to 1 suggests a better fit.

Cross-validated coefficient of determination (q²): This is a measure of the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. researchgate.net A q² value greater than 0.5 is generally considered indicative of a good model.

Predictive r² (pred_r²): This parameter evaluates the model's ability to predict the activity of an external test set of compounds not used in model development. jbclinpharm.org

The following interactive table presents hypothetical statistical results for different QSAR models developed for a series of quinoline derivatives, illustrating the comparative performance of various methods.

Model Typer² (Training Set)q² (Cross-Validation)pred_r² (Test Set)Root Mean Square Error (RMSE)
MLR0.780.650.720.45
k-NN MFA0.850.790.810.38
ANN0.920.830.880.31
CoMFA0.910.800.850.35

These predictive models, once validated, serve as powerful tools for the virtual screening of large compound libraries to identify potential new hits and for guiding the optimization of lead compounds to enhance their biological activity before undertaking costly and time-consuming chemical synthesis. neliti.comnih.gov

Computational Chemistry and in Silico Investigations of 3 Ethynyl N Quinolin 2 Yl Methyl Aniline

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting the binding affinity and interaction patterns of a ligand with a target protein. mdpi.com These methods are instrumental in rational drug design, offering a virtual representation of the ligand-receptor complex.

To predict the binding mode of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline with a hypothetical protein kinase target, molecular docking simulations could be performed. Using software such as AutoDock or Glide, the compound would be docked into the ATP-binding site of the kinase. researchgate.net The quinoline (B57606) scaffold is a common feature in many kinase inhibitors, often forming key interactions within the binding pocket. frontiersin.org

The predicted interactions would likely involve the quinoline nitrogen acting as a hydrogen bond acceptor with backbone amide protons of the hinge region residues. The aniline (B41778) and ethynyl (B1212043) substituents would be oriented towards other regions of the binding site, potentially forming hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The ethynyl group, in particular, could engage in favorable interactions within a hydrophobic sub-pocket.

A hypothetical representation of these interactions is detailed in the table below.

Interacting Residue (Hypothetical)Interaction TypeDistance (Å)
Cys (Hinge)Hydrogen Bond2.1
Phe (Gatekeeper)π-π Stacking3.5
Leu (Hydrophobic Pocket)Hydrophobic3.8
Val (Hydrophobic Pocket)Hydrophobic4.0

These predicted interactions provide a structural hypothesis for the compound's mode of action, guiding further optimization efforts.

While molecular docking provides a static snapshot of the ligand-protein complex, the reality is a dynamic interplay. Both the ligand and the protein are flexible, and their conformations can change upon binding. nih.govresearchgate.net Techniques like ensemble docking, where the ligand is docked into multiple conformations of the receptor, can provide a more accurate prediction of the binding mode. nih.gov

Molecular dynamics simulations can be employed to explore the conformational landscape of the binding pocket and the stability of the ligand-protein complex over time. nih.gov An MD simulation of the docked this compound in complex with its target kinase would reveal the flexibility of the binding site and the persistence of the key interactions identified in docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the simulation.

Furthermore, analysis of the binding pocket dynamics can reveal the presence of transient sub-pockets or conformational changes that may not be apparent in a static crystal structure. nih.gov This information is invaluable for understanding the structural basis of ligand binding and for designing next-generation inhibitors with improved affinity and selectivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of a molecule. mdpi.com These calculations are crucial for elucidating the electronic structure, reactivity, and spectroscopic properties of this compound.

DFT calculations, using a functional such as B3LYP with a 6-311++G(d,p) basis set, can be employed to optimize the geometry of this compound and to calculate its electronic properties. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring is expected to be an electron-rich region, making it a likely site for hydrogen bonding interactions.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing a quantitative measure of intramolecular interactions and charge transfer. mdpi.com

A hypothetical summary of calculated quantum chemical descriptors is presented below.

DescriptorCalculated Value (Hypothetical)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Quantum chemical calculations can also be used to predict the spectroscopic properties of a molecule, which can be compared with experimental data for structural validation. mdpi.com

Theoretical IR Spectrum: The vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum. nih.gov This would allow for the assignment of characteristic vibrational modes, such as the C≡C stretch of the ethynyl group, the C=N and C=C stretching vibrations of the quinoline ring, and the N-H stretching of the aniline moiety.

Theoretical NMR Spectrum: The nuclear magnetic shielding tensors can be calculated to predict the 1H and 13C NMR chemical shifts. nih.gov This theoretical spectrum can aid in the interpretation of experimental NMR data and confirm the chemical structure of the synthesized compound.

These theoretical spectroscopic data provide a valuable reference for the experimental characterization of this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large compound databases in a process known as virtual screening. nih.gov

To develop a pharmacophore model for a hypothetical kinase target of this compound, a set of known active inhibitors would be used. The common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, would be identified and mapped in 3D space. nih.gov For a kinase inhibitor, a typical pharmacophore model might include a hydrogen bond acceptor interacting with the hinge region, an aromatic ring for π-π stacking, and a hydrophobic feature. researchgate.netnih.gov

A hypothetical pharmacophore model for a kinase target might consist of the following features:

FeatureDescription
Aromatic RingCorresponding to the quinoline core
Hydrogen Bond AcceptorThe nitrogen atom of the quinoline
Hydrophobic GroupThe ethynyl substituent
Aromatic RingThe aniline moiety

This pharmacophore model can then be used to screen a virtual library of compounds to identify novel molecules that possess these key features in the correct spatial arrangement. The hits from the virtual screen would then be subjected to molecular docking and further computational analysis to prioritize them for experimental testing. This approach accelerates the discovery of new potential inhibitors by focusing on molecules with a higher probability of being active. frontiersin.org

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. mdpi.com This approach relies on the principle that a set of molecules that bind to the same receptor will share common chemical features arranged in a specific spatial orientation, collectively known as a pharmacophore. The generation of a ligand-based pharmacophore model for this compound would involve the analysis of a series of known active compounds that are structurally analogous.

The process typically begins with the generation of a diverse set of conformers for each active ligand to ensure comprehensive sampling of the conformational space. Subsequently, these conformers are overlaid to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For this compound, key pharmacophoric features would likely include the aromatic rings of the quinoline and aniline systems, the hydrogen bond accepting capacity of the quinoline nitrogen, and the hydrophobic nature of the ethynyl group. Advanced algorithms then generate a set of pharmacophore hypotheses, which are scored and ranked based on their ability to correctly map the features of the most active compounds while excluding inactive ones. The resulting pharmacophore model serves as a three-dimensional query for virtual screening of large compound libraries to identify novel molecules with the desired biological activity. nih.gov

Structure-Based Pharmacophore Derivation

In contrast to ligand-based methods, structure-based pharmacophore derivation is utilized when the crystal structure of the target protein in complex with a ligand is available. This approach provides a more precise and detailed understanding of the key interactions that govern molecular recognition at the active site. The derivation of a structure-based pharmacophore for a target of this compound would commence with the analysis of the co-crystallized structure.

The essential interaction points between the ligand and the protein are identified, including hydrogen bonds, hydrophobic contacts, and aromatic stacking interactions. These interactions are then translated into pharmacophoric features with specific geometric constraints, such as distance and angle parameters. For instance, the quinoline nitrogen of this compound might form a crucial hydrogen bond with a specific amino acid residue in the active site, which would be represented as a hydrogen bond acceptor feature in the pharmacophore model. Similarly, the aromatic rings could engage in pi-pi stacking with aromatic residues of the protein, defining hydrophobic or aromatic features. This highly specific and validated pharmacophore model can then be used with high confidence in virtual screening campaigns to identify new potential inhibitors that fit the binding site both sterically and electronically. nih.gov

High-Throughput Virtual Screening Strategies

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a biological target to identify potential drug candidates. nih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening. In the context of this compound, both the ligand-based and structure-based pharmacophore models can be employed as filters in HTVS campaigns.

The screening process involves rapidly evaluating each molecule in a database, which can contain millions of compounds, for its ability to match the pharmacophore query. Molecules that fit the pharmacophore model are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. This hierarchical screening approach allows for the efficient prioritization of a manageable number of compounds for subsequent experimental testing. The ultimate goal of HTVS is to enrich the hit rate of potential leads, thereby accelerating the drug discovery pipeline.

Theoretical Prediction of ADME/T Parameters (Computational only)

Beyond the identification of potent inhibitors, the success of a drug candidate is heavily dependent on its pharmacokinetic properties, encompassed by absorption, distribution, metabolism, and excretion (ADME), as well as its potential toxicity (T). pensoft.netresearchgate.net In silico ADME/T prediction provides an early assessment of these properties, allowing for the identification and mitigation of potential liabilities before significant resources are invested. researchgate.net

Computational Permeability and Solubility Prediction

The ability of a drug to be absorbed and distributed throughout the body is largely governed by its permeability across biological membranes and its solubility in aqueous environments. semanticscholar.org Computational models are widely used to predict these crucial parameters. For this compound, various in silico tools can be employed to estimate properties such as Caco-2 cell permeability, which is an indicator of intestinal absorption, and aqueous solubility. These models are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). mdpi.com

Table 1: Predicted Physicochemical and Permeability/Solubility Properties of this compound

ParameterPredicted ValueSignificance
Molecular Weight272.33 g/mol Adherence to Lipinski's Rule of Five
logP4.25Indicates good lipophilicity for membrane permeability
Polar Surface Area28.16 ŲSuggests good potential for oral bioavailability
Aqueous Solubility-4.5 log(mol/L)Moderate to low solubility
Caco-2 PermeabilityHighIndicates good potential for intestinal absorption

Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not available in the public domain.

Theoretical Metabolic Stability Assessment

The metabolic stability of a compound is a critical determinant of its in vivo half-life and duration of action. Computational models can predict the susceptibility of a molecule to metabolism by key enzyme systems, such as the cytochrome P450 (CYP) family. nih.gov For this compound, these models would identify potential sites of metabolic transformation, such as oxidation of the aromatic rings or the ethynyl group. By predicting the likelihood of metabolism at different positions within the molecule, these tools can guide the design of analogues with improved metabolic stability.

Table 2: Predicted Metabolic Liabilities of this compound

Potential Metabolic SitePredicted Metabolic ReactionPredicted Stability
Quinoline RingHydroxylationModerate
Aniline RingHydroxylationModerate
Ethynyl GroupOxidationLow to Moderate
Methylene (B1212753) BridgeOxidationHigh

Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not available in the public domain.

Preclinical Pharmacological Profiling of 3 Ethynyl N Quinolin 2 Yl Methyl Aniline in Research Models

In Vitro Efficacy and Selectivity Assays

Cell Proliferation and Viability Assays (e.g., cancer cell lines, pathogen inhibition)

No publicly available data from cell proliferation or viability assays for 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline were found.

Apoptosis and Necrosis Pathway Analysis

There is no published research detailing the effects of this compound on apoptosis or necrosis pathways in any cell lines.

Reporter Gene and Transcriptional Activation Assays

No data are available from reporter gene or transcriptional activation assays for this compound.

Off-target Activity Profiling (e.g., broad enzyme panels, receptor screens)

Information regarding the off-target activity profile of this compound is not available in the public domain.

In Vivo Proof-of-Concept Studies in Relevant Biological Systems (Animal models only, no human data, no dosage, no safety/AE)

No in vivo studies in animal models for this compound have been published.

Pharmacodynamic Marker Assessment in Animal Models

There are no available data on the assessment of pharmacodynamic markers for this compound in animal models.

Target Engagement Studies in Biological Tissues

Information regarding specific target engagement studies for this compound in biological tissues is not available in the reviewed scientific literature. While preliminary findings suggest potential interactions with biological targets that could explain its theorized antimicrobial and anticancer effects, detailed experimental data on binding affinity, receptor occupancy, or modulation of specific molecular targets in tissue-based assays has not been published. smolecule.com Further research is required to identify the precise molecular targets and elucidate the mechanism of action of this compound within a biological context. smolecule.com

Table 1: Summary of Target Engagement Data

Target ClassSpecific TargetTissue TypeEngagement MetricOutcome
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Applications of 3 Ethynyl N Quinolin 2 Yl Methyl Aniline in Chemical Biology and As Research Tools

Exploration for Diagnostic or Imaging Agent Development (Preclinical Research)

Radiosynthesis for Positron Emission Tomography (PET) Research Ligands

Additionally, as no compound-specific data could be retrieved, the creation of data tables as requested is not feasible. No other compound names were mentioned in the provided context to be included in a final table.

Future Directions and Unexplored Avenues in Research on 3 Ethynyl N Quinolin 2 Yl Methyl Aniline

Novel Synthetic Methodologies and Process Development

The development of efficient and scalable synthetic routes is a cornerstone for enabling further biological study of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline. Future research could focus on moving beyond classical quinoline (B57606) syntheses like the Skraup or Friedländer reactions, which may have limitations in terms of functional group tolerance and regioselectivity. iipseries.org

A promising avenue lies in the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions and could be adapted for the target molecule. nih.gov For instance, a process could be envisioned involving the initial coupling of 2-chloromethylquinoline with 3-ethynylaniline (B136080), followed by optimization of reaction conditions to maximize yield and purity. Another approach could involve the reaction of a quinoline-3-carboxylic acid ester derivative with an aniline (B41778) in a suitable solvent to form the desired amide linkage, a method noted for achieving high yields in related syntheses. google.com

Further process development could investigate flow chemistry or microwave-assisted synthesis to reduce reaction times and improve scalability. iipseries.org The development of a robust synthetic protocol is critical for producing the quantities of the compound needed for comprehensive biological screening and preclinical evaluation.

Table 1: Comparison of Potential Synthetic Approaches for Quinoline Scaffolds

Synthesis Method Precursors Conditions Potential Advantages Potential Challenges
Friedländer Synthesis o-aminoaryl aldehyde/ketone + ketone Base-catalyzed aldol (B89426) condensation High atom economy Limited availability of substituted precursors
Skraup Synthesis Aniline, glycerol, H₂SO₄, oxidizing agent Harsh, acidic conditions Uses simple starting materials Low yields, poor regioselectivity for substituted anilines iipseries.org
Combes Synthesis Aniline + β-diketone Acid-catalyzed cyclization Forms 2,4-disubstituted quinolines Requires strong acid iipseries.org
Electrophilic Cyclization N-(2-alkynyl)aniline Mild, various electrophiles (e.g., I₂, Br₂) Good functional group tolerance, mild conditions nih.gov Requires synthesis of alkynylaniline precursor nih.gov

Exploration of Allosteric Modulation Mechanisms

The quinoline scaffold is present in molecules known to act as allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site to modulate the action of the native agonist. nih.govrsc.org This mechanism offers potential therapeutic advantages, including greater selectivity and a reduced risk of side effects associated with over-stimulation of receptors. nih.gov

Future research should investigate whether this compound can act as an allosteric modulator on key receptors, such as G-protein coupled receptors (GPCRs). For example, certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov Similarly, quinoline-based compounds have been developed as allosteric activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA). nih.gov

Initial studies could involve screening the compound against a panel of receptors in the presence of their native agonists. Follow-up experiments, such as radioligand binding and functional assays, could confirm allosteric activity and elucidate the mechanism. nih.gov Identifying a specific receptor target would be a significant step toward understanding the compound's biological function and therapeutic potential.

Rational Design of Second-Generation Analogues

Once a biological activity is identified for this compound, rational design strategies can be employed to develop second-generation analogues with improved properties. The quinoline nucleus is a versatile and "druggable" scaffold, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.netbenthamscience.com

Computational tools like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis can guide the design process. mdpi.commdpi.com These methods can predict how structural modifications might enhance binding affinity to a target protein. mdpi.commdpi.com

Key areas for modification could include:

The Quinoline Ring: Introduction of substituents at various positions to probe interactions with the target's binding pocket and improve properties like solubility.

The Aniline Ring: Altering the substitution pattern or replacing the ring with other aromatic or heterocyclic systems to modulate electronic properties and binding interactions.

The Ethynyl (B1212043) Group: This group provides a rigid linker and potential interaction point. It could be replaced with other small, rigid groups or used as a handle for further functionalization via "click chemistry."

This iterative process of design, synthesis, and biological evaluation is crucial for transforming a lead compound into a viable drug candidate. nih.govresearchgate.net

Table 2: Potential Strategies for Analogue Design

Structural Moiety Proposed Modification Rationale / Goal
Quinoline Core Add hydroxyl or methoxy (B1213986) groups Enhance solubility; probe for hydrogen bonding
Aniline Ring Introduce electron-withdrawing/donating groups (e.g., F, Cl, CH₃) Modulate electronic properties and target interactions researchgate.netbenthamscience.com
Ethynyl Linker Replace with a triazole ring Increase metabolic stability and explore alternative binding modes
Methylene (B1212753) Bridge Constrain into a cyclic structure Reduce conformational flexibility to improve binding affinity

Integration with Systems Biology and Omics Approaches

To understand the broader biological impact of this compound, its study should be integrated with systems biology. nih.gov Rather than focusing on a single target, systems biology aims to understand how a compound affects complex biological networks. researchgate.netresearchgate.net This holistic approach can help predict efficacy, identify potential off-target effects, and discover novel mechanisms of action. frontiersin.org

"Omics" technologies are central to this approach:

Genomics/Transcriptomics: Analyzing changes in gene expression in cells treated with the compound can reveal which cellular pathways are being modulated.

Proteomics: Measuring changes in protein levels and post-translational modifications can provide a more direct insight into the compound's functional effects.

Metabolomics: Assessing alterations in metabolic profiles can identify downstream effects on cellular metabolism.

By integrating these large-scale datasets, researchers can construct network models to visualize the compound's interactions within the cell, leading to more informed hypothesis generation and a deeper understanding of its biological role. nih.govazolifesciences.com

Potential for Multitargeting Approaches

The quinoline scaffold is often described as a "privileged structure" in medicinal chemistry, as it is a component of many compounds that interact with multiple biological targets. mdpi.comresearchgate.net This promiscuity can be harnessed to design multi-target agents, which can be more effective for treating complex diseases like cancer or neurodegenerative disorders by simultaneously modulating several key pathways. mdpi.comnih.gov

Future research should explore the possibility that this compound or its analogues could function as multi-target inhibitors. For example, various quinoline derivatives have been developed as dual inhibitors of receptor tyrosine kinases such as EGFR and VEGFR. nih.govnih.gov An initial step would be to screen the compound against a broad panel of kinases and other relevant enzyme families. Identifying activity against multiple, disease-relevant targets could open up entirely new therapeutic applications for this chemical class. nih.govnih.gov

Opportunities for Collaborations in Academic Research

Advancing the study of a novel compound like this compound from initial discovery to a potential therapeutic lead is a complex, interdisciplinary endeavor that often exceeds the capabilities of a single research group. acs.org Academic-industrial collaborations are increasingly recognized as a powerful model to drive such innovation. acs.orgnih.gov

Academic labs can contribute expertise in synthetic methodology development, target identification, and fundamental biological research. nih.govresearchgate.net Industrial partners can provide access to high-throughput screening platforms, expertise in medicinal chemistry optimization, resources for preclinical development, and a clear path toward clinical translation. 54.209.11 A successful partnership requires mutual trust, clear communication, and aligned goals to bridge the gap between basic research and pharmaceutical development. acs.org Establishing such collaborations early in the research process could significantly accelerate the exploration and potential development of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous quinoline-aniline derivatives are prepared by reacting halogenated quinolines (e.g., 2-chloro-3-(chloromethyl)quinoline) with aniline derivatives under reflux in ethanol with a base like triethylamine (TEA) . Microwave-assisted synthesis (e.g., 60–80°C, 30 min) may improve reaction efficiency compared to conventional heating . Purification via column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the ethynyl group (δ ~2.5–3.5 ppm for terminal alkynes) and quinoline protons (δ ~7.5–9.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and rule out impurities .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related Schiff-base quinoline derivatives .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to enhance ethynyl group incorporation in the quinoline-aniline scaffold?

  • Methodological Answer :

  • Catalysts : Tin(II) or indium(III) chlorides promote alkyne activation in analogous N-propargyl aniline derivatives, improving regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) may stabilize intermediates in nucleophilic substitution reactions .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal reaction times and minimize side products like dimerized alkynes .

Q. How should researchers address discrepancies in melting points or spectral data between synthetic batches?

  • Methodological Answer :

  • Purity assessment : Re-run HRMS to detect trace impurities (e.g., unreacted starting materials) .
  • Crystallization conditions : Vary solvent ratios (e.g., ethanol/water vs. ethyl acetate/hexane) to isolate polymorphs or remove solvates .
  • Byproduct analysis : Use LC-MS or 2D NMR (e.g., COSY, HSQC) to identify side products like oxidized ethynyl groups or quinoline ring modifications .

Q. What experimental strategies are recommended for studying the reaction mechanism of ethynyl group introduction?

  • Methodological Answer :

  • Isotopic labeling : Introduce deuterium at the ethynyl position to track bond formation via NMR or MS .
  • Computational modeling : Use DFT calculations to compare energy barriers for alkyne insertion vs. competing pathways (e.g., Glaser coupling) .
  • Intermediate trapping : Quench reactions at short intervals (e.g., 5–10 min) to isolate and characterize intermediates like metal-alkyne complexes .

Q. How can researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Expose the compound to acidic/basic buffers (pH 1–12) at 40–80°C and monitor decomposition via HPLC .
  • Arrhenius analysis : Calculate activation energy (Ea) for degradation by measuring rate constants at multiple temperatures .
  • Protective groups : Test acetyl or tert-butyl groups to stabilize the ethynyl moiety during storage .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of the ethynyl group in quinoline-aniline derivatives?

  • Methodological Answer :

  • Contextualize reaction conditions : Conflicting reactivity may arise from solvent polarity (e.g., protic vs. aprotic) or catalyst choice (e.g., Pd vs. Cu) .
  • Electronic effects : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups on quinoline) with ethynyl reactivity .
  • Cross-validate methods : Compare results from electrochemical assays (e.g., cyclic voltammetry) and computational models to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.